2-(Methanesulfonamido)ethanesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

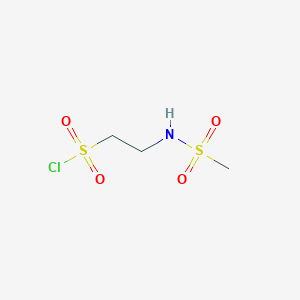

2-(Methanesulfonamido)ethanesulfonyl chloride is an organosulfur compound with the molecular formula C3H8ClNO4S2 and a molecular weight of 221.67 g/mol. This compound is known for its reactivity and is used in various chemical synthesis processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-(Methanesulfonamido)ethanesulfonyl chloride can be synthesized through the reaction of methanesulfonyl chloride with ethylenediamine under controlled conditions. The reaction typically involves the use of a non-nucleophilic base to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene. This method ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Methanesulfonamido)ethanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles to form sulfonamide derivatives.

Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives.

Reduction Reactions: It can be reduced to form sulfonyl hydrides.

Common Reagents and Conditions

Common reagents used in these reactions include non-nucleophilic bases, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfonamide derivatives, sulfonic acids, and sulfonyl hydrides .

Wissenschaftliche Forschungsanwendungen

2-(Methanesulfonamido)ethanesulfonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis to introduce sulfonamide groups into molecules.

Biology: It is used in the modification of biomolecules for studying protein functions and interactions.

Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Methanesulfonamido)ethanesulfonyl chloride involves its reactivity as an electrophile. It reacts with nucleophiles to form stable sulfonamide bonds. The molecular targets include amines and hydroxyl groups in various substrates, leading to the formation of sulfonamide and sulfonate derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methanesulfonyl chloride: A simpler sulfonyl chloride used in similar reactions but lacks the additional ethane and sulfonamide groups.

2-Chloroethanesulfonyl chloride: Another sulfonyl chloride with a similar structure but different reactivity due to the presence of a chlorine atom instead of a methanesulfonamido group.

Uniqueness

2-(Methanesulfonamido)ethanesulfonyl chloride is unique due to its dual functional groups, which allow it to participate in a wider range of chemical reactions compared to its simpler counterparts. This makes it a valuable reagent in both research and industrial applications .

Biologische Aktivität

2-(Methanesulfonamido)ethanesulfonyl chloride is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C2H6ClN1O3S2

- Molecular Weight : 181.1455 g/mol

- Structure : The compound features a sulfonamide group which is known for its antimicrobial properties.

The primary biological activity of this compound involves its interaction with bacterial strains. The compound primarily targets:

- Bacterial Strains : Escherichia coli and Bacillus subtilis.

- Mode of Action : It inhibits biofilm formation, a critical factor in bacterial virulence and persistence.

Biochemical Pathways

The compound exhibits moderate to weak inhibition of:

- Cholinesterases

- Lipoxygenase Enzymes

These pathways are significant as they relate to inflammatory responses and neurotransmission, indicating potential therapeutic applications beyond antibacterial activity.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Target | Effect | Inhibition Percentage |

|---|---|---|---|

| Biofilm Formation Inhibition | Bacillus subtilis | Inhibition of biofilm growth | 60.04% |

| Biofilm Formation Inhibition | Escherichia coli | Inhibition of biofilm growth | 60.04% |

| Cholinesterase Inhibition | Various | Moderate inhibition | Varies |

| Lipoxygenase Inhibition | Various | Weak inhibition | Varies |

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound significantly reduced biofilm formation in both E. coli and B. subtilis, suggesting its potential as an antibacterial agent in clinical settings.

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition properties of the compound demonstrated that it could moderately inhibit cholinesterases, which are crucial for neurotransmitter regulation. This finding opens avenues for further exploration into neurological applications or as a potential treatment for diseases characterized by cholinergic dysfunction .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound has favorable properties for further development:

Eigenschaften

IUPAC Name |

2-(methanesulfonamido)ethanesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8ClNO4S2/c1-10(6,7)5-2-3-11(4,8)9/h5H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAVLXTXNUIDFJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCS(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.